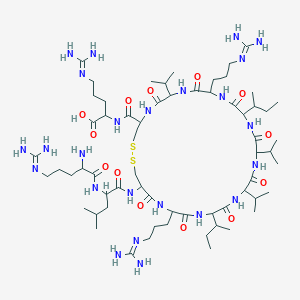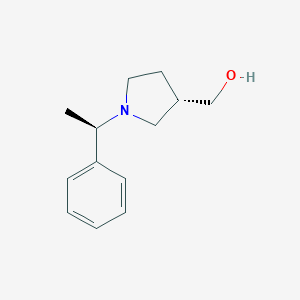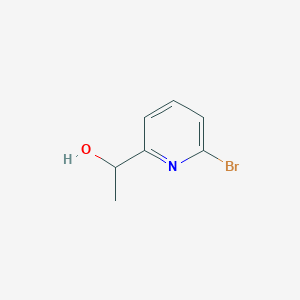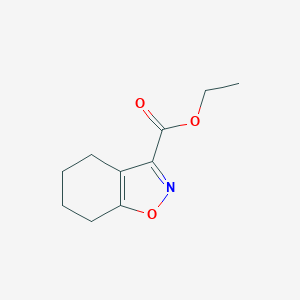
4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, also known as 4-fluoropropylbenzene diamine, is an organic compound that is used in various scientific and research applications. It is a colorless, volatile liquid with a faint odor, and is highly flammable. This compound has a wide range of applications in scientific research, including its use in organic synthesis, as a reactant in the synthesis of other compounds, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of fluorinated compounds, such as "4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine," often involves complex reactions that introduce fluorine atoms or fluorine-containing groups into organic molecules. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrates the challenges and innovations in the synthesis of fluorinated compounds. This process highlights the development of a pilot-scale method for the preparation of fluorinated biphenyls, which could be relevant to the synthesis of structurally similar compounds like the one (Qiu et al., 2009).
Applications in Material Science
Fluorinated graphene, as a material with a structure potentially related to the application of fluorinated benzene compounds, showcases the importance of fluorination in enhancing material properties. Fluorinated graphene combines a two-dimensional layer structure with a wide bandgap and high stability, attributable to its unique carbon-fluorine bonds. This material's synthesis, structure, and properties, such as high thermal and chemical stability, make it a significant subject of study for applications in energy conversion, storage devices, and bioapplications (Feng et al., 2016).
Biological and Pharmaceutical Research
The development of amyloid imaging ligands for Alzheimer's disease, involving compounds structurally similar to or potentially synthesized using methods applicable to "this compound," represents a significant advance in medical imaging. Such compounds have been studied for their ability to measure amyloid in vivo in the brain of Alzheimer's patients, demonstrating the critical role of fluorinated compounds in diagnostic applications (Nordberg, 2007).
Environmental and Safety Considerations
The review of the toxicology of three alkyl diamines, by-products in the production of diamine compounds, underlines the importance of understanding the acute toxicity, irritation potential, and environmental impact of chemical compounds, including those with fluorination. This research emphasizes the need for thorough safety assessments and environmental considerations in the production and application of chemical compounds (Kennedy, 2007).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
Propiedades
IUPAC Name |
4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNISZBIJDONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)


![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)



![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)





![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)
